1-[3-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride
Description
1-[3-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups and a butoxyphenyl group attached to an ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
1-[3-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-14-12-19(13-15(2)22-14)9-4-5-10-21-18-8-6-7-17(11-18)16(3)20;/h6-8,11,14-15H,4-5,9-10,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVQRXSEVAWZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC(=C2)C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution with Dimethyl Groups: The morpholine ring is then substituted with dimethyl groups using methyl iodide in the presence of a base such as sodium hydride.
Attachment of the Butoxyphenyl Group: The substituted morpholine is reacted with 4-bromobutoxybenzene under palladium-catalyzed cross-coupling conditions to form the butoxyphenyl derivative.
Formation of the Ethanone Moiety: The final step involves the acylation of the butoxyphenyl derivative with acetyl chloride in the presence of a Lewis acid catalyst to form the ethanone moiety.
Conversion to Hydrochloride Salt: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the butoxyphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-[3-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to certain receptors in the body, modulating their activity and leading to various physiological effects.
Inhibit Enzymes: The compound may inhibit specific enzymes, altering metabolic pathways and cellular functions.
Modulate Signaling Pathways: It can influence signaling pathways, affecting processes such as inflammation, pain perception, and cell proliferation.
Comparison with Similar Compounds
1-[3-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-(2,6-dimethyl-4-morpholinyl)aniline, 2,6-dimethylmorpholine, and other morpholine derivatives.
Uniqueness: The presence of the butoxyphenyl group and the ethanone moiety distinguishes it from other morpholine derivatives, providing unique chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
